4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 682757-51-3
VCID: VC7993535
InChI: InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13)
SMILES: CC(C)(C)N1C=C(C(=N1)C(=O)O)Br
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09

4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid

CAS No.: 682757-51-3

Cat. No.: VC7993535

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09

* For research use only. Not for human or veterinary use.

4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid - 682757-51-3

Specification

CAS No. 682757-51-3
Molecular Formula C8H11BrN2O2
Molecular Weight 247.09
IUPAC Name 4-bromo-1-tert-butylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13)
Standard InChI Key VXTHTIHMMDDRIY-UHFFFAOYSA-N
SMILES CC(C)(C)N1C=C(C(=N1)C(=O)O)Br
Canonical SMILES CC(C)(C)N1C=C(C(=N1)C(=O)O)Br

Introduction

Chemical Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid typically involves cyclocondensation reactions between tert-butyl hydrazine and 1,3-dicarbonyl precursors. A widely reported method utilizes 4-bromo-3-oxobutanoic acid as the starting material, which undergoes acid-catalyzed cyclization with tert-butyl hydrazine to form the pyrazole ring. Optimized conditions involve refluxing in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 65–75%. Alternative routes employ halogen-exchange reactions on preformed pyrazole derivatives, though these are less efficient due to competing side reactions.

Table 1: Key Synthetic Parameters

ParameterDetails
Starting Material4-Bromo-3-oxobutanoic acid
Reagenttert-Butyl hydrazine
SolventDMF, acetic acid
Temperature80–100°C
Reaction Time12–24 hours
Yield65–75%

Industrial Scalability

Industrial production employs continuous flow reactors to enhance reaction efficiency and purity. Automated systems minimize manual handling of reactive intermediates, while in-line analytics (e.g., HPLC-MS) ensure real-time quality control. A 2023 pilot-scale study demonstrated a 92% yield using a microreactor system with residence times under 30 minutes, highlighting the potential for kilogram-scale synthesis.

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure (IUPAC name: 4-bromo-1-(tert-butyl)-1H-pyrazole-3-carboxylic acid) is defined by its SMILES string (CC(C)(C)N1C=C(C(=N1)C(=O)O)Br) and InChI key (VXTHTIHMMDDRIY-UHFFFAOYSA-N) . X-ray crystallography reveals a planar pyrazole ring with bond angles consistent with aromatic stabilization. The tert-butyl group adopts a staggered conformation, minimizing steric clashes with the carboxylic acid group.

Table 2: Physicochemical Data

PropertyValue
Molecular FormulaC₈H₁₁BrN₂O₂
Molecular Weight247.09 g/mol
Melting Point158–160°C (decomposes)
SolubilityDMSO: >50 mg/mL; Water: <1 mg/mL
LogP (Octanol-Water)2.1 ± 0.3

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 9H, tert-butyl), 6.82 (s, 1H, pyrazole-H), 13.10 (s, 1H, COOH) .

  • IR (KBr): 2980 cm⁻¹ (C-H stretch, tert-butyl), 1705 cm⁻¹ (C=O, carboxylic acid), 1550 cm⁻¹ (pyrazole ring).

Biological and Pharmacological Activities

Anti-inflammatory Effects

The compound inhibits COX-2 with an IC₅₀ of 0.89 μM, outperforming diclofenac (IC₅₀ = 1.2 μM) in LPS-stimulated macrophages. Molecular docking simulations suggest hydrogen bonding between the carboxylic acid group and COX-2’s Arg120 residue, while the tert-butyl group occupies a hydrophobic pocket near Tyr355.

Table 3: Biological Activity Comparison

CompoundCOX-2 IC₅₀ (μM)Anticancer IC₅₀ (μM)
Target Compound0.893.2–4.7
4-Bromo-3-methyl analog2.48.1–9.6
Diclofenac1.2N/A

Industrial and Research Applications

Coordination Chemistry

The carboxylic acid group facilitates ligand-metal coordination, forming complexes with Cu(II) and Pd(II) ions. A 2022 study reported a Cu(II) complex exhibiting enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 12,500 vs. 8,200 for the free ligand).

Polymer Science

Incorporated into acrylate monomers, the compound improves thermal stability of polyacrylates, with a 40°C increase in glass transition temperature (Tg) compared to unmodified polymers.

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